4H-1-Benzopyran-4-one, 3-(2,4-dichlorophenoxy)-7-hydroxy-

Medicinal Chemistry Physicochemical Profiling Chromone SAR

4H-1-Benzopyran-4-one, 3-(2,4-dichlorophenoxy)-7-hydroxy- (CAS 137987-95-2; IUPAC: 3-(2,4-dichlorophenoxy)-7-hydroxychromen-4-one) is a fully synthetic chromone derivative bearing a 2,4-dichlorophenoxy substituent at the C-3 position and a free 7-hydroxyl group on the benzopyranone core. With a molecular formula of C15H8Cl2O4 and a molecular weight of 323.1 g/mol, this compound belongs to the 4H-1-benzopyran-4-one (chromone) family that has been the subject of pharmaceutical patent claims for anti-inflammatory, analgesic, immunosuppressive, and anti-allergic utilities.

Molecular Formula C15H8Cl2O4
Molecular Weight 323.1 g/mol
CAS No. 137987-95-2
Cat. No. B12721150
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4H-1-Benzopyran-4-one, 3-(2,4-dichlorophenoxy)-7-hydroxy-
CAS137987-95-2
Molecular FormulaC15H8Cl2O4
Molecular Weight323.1 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=C1O)OC=C(C2=O)OC3=C(C=C(C=C3)Cl)Cl
InChIInChI=1S/C15H8Cl2O4/c16-8-1-4-12(11(17)5-8)21-14-7-20-13-6-9(18)2-3-10(13)15(14)19/h1-7,18H
InChIKeyACYPLYZYFPYPNS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide: 3-(2,4-Dichlorophenoxy)-7-hydroxy-4H-1-benzopyran-4-one (CAS 137987-95-2) – Compound Identity, Class, and Sourcing Context


4H-1-Benzopyran-4-one, 3-(2,4-dichlorophenoxy)-7-hydroxy- (CAS 137987-95-2; IUPAC: 3-(2,4-dichlorophenoxy)-7-hydroxychromen-4-one) is a fully synthetic chromone derivative bearing a 2,4-dichlorophenoxy substituent at the C-3 position and a free 7-hydroxyl group on the benzopyranone core . With a molecular formula of C15H8Cl2O4 and a molecular weight of 323.1 g/mol, this compound belongs to the 4H-1-benzopyran-4-one (chromone) family that has been the subject of pharmaceutical patent claims for anti-inflammatory, analgesic, immunosuppressive, and anti-allergic utilities [1]. It is supplied as a research-grade screening compound and is not intended for therapeutic or veterinary use .

Why 3-(2,4-Dichlorophenoxy)-7-hydroxy-4H-1-benzopyran-4-one Cannot Be Replaced by In-Class Chromone Analogs: The Ether-Linkage Differentiation Problem


Superficially, 4H-1-benzopyran-4-one derivatives sharing the chromone scaffold and halogenated aromatic substituents may appear interchangeable for screening or SAR studies. However, the specific C-3 substitution chemistry of CAS 137987-95-2—an ether (phenoxy) linkage connecting the 2,4-dichlorophenyl ring to the chromone core—creates fundamental physicochemical and pharmacological divergence from directly C–C bonded analogs such as DCHC (3-(2,4-dichlorophenyl)-7-hydroxy-4H-chromen-4-one, CAS 302953-06-6). The ether oxygen introduces conformational flexibility, alters electron distribution across the chromone ring, modifies hydrogen-bond acceptor capacity, and affects metabolic liability (potential O-dealkylation) in ways that the direct biaryl linkage does not [1]. Critically, the structure-activity relationship established by Rasbach and Schnellmann (2008) demonstrates that the hydroxyl group at position 7 is required for SIRT1 activation, while the nature of the C-3 substituent dictates whether the compound activates SIRT1, induces SIRT1 expression, or both [2]. Substituting CAS 137987-95-2 with a 3-phenyl analog or a 3-(4-chlorophenoxy) variant without experimental confirmation would risk altering target engagement, potency, and the very pharmacological profile that motivates its selection. The quantitative evidence below details where differentiation has been measured or can be rationally inferred.

Quantitative Differentiation Evidence: 3-(2,4-Dichlorophenoxy)-7-hydroxy-4H-1-benzopyran-4-one vs. Closest Analogs


C-3 Ether vs. Direct C–C Linkage: Physicochemical Property Divergence Against DCHC

The defining structural feature of CAS 137987-95-2 is the ether oxygen bridge between the chromone C-3 position and the 2,4-dichlorophenyl ring, contrasting with the direct C–C bond in the closest analog DCHC (CAS 302953-06-6). This single-atom difference produces measurable changes in topological polar surface area (tPSA), hydrogen-bond acceptor count, and conformational profile. The target compound possesses four oxygen atoms (tPSA = 59.7 Ų calculated; 3 H-bond acceptors from the ether oxygen, carbonyl, and 7-OH) versus three oxygens (tPSA = 46.5 Ų) in DCHC. The ether oxygen adds rotational degrees of freedom, altering the spatial relationship between the dichlorophenyl ring and the chromone pharmacophore . In the patent family covering this series (US 4,900,727 / EP 0 241 003), the C-3 substituent is explicitly identified as a modifiable position that governs anti-inflammatory and immunomodulatory potency, with phenoxy-substituted variants claimed as a distinct structural sub-class [1].

Medicinal Chemistry Physicochemical Profiling Chromone SAR

DPPH Radical Scavenging Activity: Antioxidant Potency Benchmarked Against Ascorbic Acid Baseline

In a DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay, CAS 137987-95-2 demonstrated an IC50 of 25 µg/mL. While the specific primary reference is not publicly linked to a peer-reviewed publication, this value can be contextualized against the well-established ascorbic acid baseline (typical IC50 ~5–10 µg/mL under comparable DPPH conditions) . The antioxidant activity is mechanistically attributed to the 7-hydroxyl group acting as a hydrogen atom donor, a feature conserved across the chromone class yet modulated by the electron-withdrawing dichlorophenoxy substituent at C-3, which influences the O–H bond dissociation energy of the 7-OH group [1]. Importantly, the directly linked analog DCHC, which lacks the ether oxygen, may exhibit different radical scavenging kinetics due to altered electron distribution across the chromone ring, though no head-to-head DPPH comparison data between these two specific compounds has been published.

Antioxidant Screening Free Radical Scavenging In Vitro Pharmacology

Anti-Inflammatory Activity in RAW 264.7 Macrophages: TNF-α Suppression Compared to Untreated Control

In a murine RAW 264.7 macrophage model, CAS 137987-95-2 reduced TNF-α production by 50% relative to untreated controls. Though the effective concentration is not specified in available vendor documentation, this finding aligns with the anti-inflammatory claims of the US 4,900,727 patent family covering 4H-1-benzopyran-4-one derivatives as anti-inflammatory and immunomodulatory agents [1]. The patent discloses that C-3 substitution with halogenated phenoxy groups contributes to anti-inflammatory potency, providing a structural rationale for selecting the 2,4-dichlorophenoxy variant over mono-chloro or unsubstituted analogs. No head-to-head comparison of TNF-α suppression between CAS 137987-95-2 and DCHC or 3-(4-chlorophenoxy)-7-hydroxy analogs has been identified in the public domain.

Anti-inflammatory TNF-α Inhibition Macrophage Assay

SIRT1 Activation Profile: Class-Level Inference from 7-Hydroxyisoflavone SAR

The Rasbach and Schnellmann (2008) study established a clear SAR for 7-hydroxy-substituted isoflavones/chromones as SIRT1 modulators. DCHC (3-(2,4-dichlorophenyl)-7-hydroxy-4H-chromen-4-one), the closest C–C bonded analog of the target compound, activates recombinant SIRT1 but does not induce SIRT1 expression in renal proximal tubular cells (RPTCs), a profile distinct from daidzein and formononetin, which do both [1]. DCHC was active at low micromolar concentrations (5–10 μM) and increased SIRT1 activity at 100 μM . Critically, the study demonstrated that the 7-hydroxyl group is required for SIRT1 activation, while a 5-hydroxyl group blocks it, and loss of the phenyl ring at C-3 eliminates SIRT1 expression induction. CAS 137987-95-2 shares the 7-OH pharmacophore and dichloroaryl substitution pattern with DCHC but features an ether linkage that may alter SIRT1 binding kinetics. No direct SIRT1 activation data for CAS 137987-95-2 have been reported. Given the structural proximity, a SIRT1 activation profile qualitatively similar to DCHC is plausible but remains unvalidated.

Sirtuin Activation Mitochondrial Biogenesis Structure-Activity Relationship

Antimicrobial Potential: Zone-of-Inhibition Data Against Staphylococcus aureus

In a disc diffusion assay against Staphylococcus aureus, CAS 137987-95-2 produced a zone of inhibition of 15 mm. This moderate antibacterial activity, while not benchmarked against a specified positive control in the available documentation, suggests that the compound possesses membrane-permeabilizing or target-mediated antibacterial properties . The 2,4-dichlorophenoxy motif is a recognized pharmacophore in antimicrobial chemistry, appearing in antibacterial agents targeting diverse pathways including CrtN (staphyloxanthin biosynthesis) in S. aureus [1]. However, it is essential to note that other CrtN inhibitors in the binding databases achieve IC50 values in the low nanomolar range (e.g., 4.9 nM for certain chemotypes), and the target compound's CrtN inhibitory activity, if any, has not been confirmed.

Antimicrobial Screening Staphylococcus aureus Disc Diffusion Assay

Structural Differentiation from Mono-Chloro Analog: 3-(4-Chlorophenoxy)-7-hydroxy-4H-1-benzopyran-4-one (CAS 137987-94-1)

CAS 137987-95-2 differs from its closest mono-chlorinated analog, 3-(4-chlorophenoxy)-7-hydroxy-4H-1-benzopyran-4-one (CAS 137987-94-1), solely by the presence of a second chlorine atom at the 2-position of the phenoxy ring. This additional chlorine substituent increases molecular weight (323.1 vs. 288.7 g/mol), enhances lipophilicity (predicted logP increase of approximately +0.6 units based on the Hansch π constant for aromatic Cl substitution), and may strengthen halogen-bonding interactions with biological targets . In the broader chromone SAR literature, dihalogenated phenyl substituents at C-3 have been associated with enhanced anti-inflammatory potency compared to monohalogenated or unsubstituted variants, though this has not been specifically quantified in a head-to-head study for the 2,4-dichlorophenoxy vs. 4-chlorophenoxy pair [1].

Halogen SAR Structure-Activity Relationship Analog Comparison

Research and Industrial Application Scenarios for 3-(2,4-Dichlorophenoxy)-7-hydroxy-4H-1-benzopyran-4-one (CAS 137987-95-2)


Anti-Inflammatory Lead Optimization: Phenoxy-Linked Chromone SAR Exploration

CAS 137987-95-2 is best deployed as a key analog in structure-activity relationship (SAR) studies exploring the impact of the C-3 ether linkage on anti-inflammatory potency within the 4H-1-benzopyran-4-one scaffold claimed in US 4,900,727 [1]. When screened alongside DCHC (C-3 directly linked phenyl), 3-(4-chlorophenoxy)-7-hydroxy (mono-chloro), and 7-hydroxyflavone (unsubstituted C-3), this compound enables systematic evaluation of how the phenoxy oxygen and dichloro substitution pattern modulate TNF-α suppression in macrophage assays and COX/LOX pathway inhibition. Its DPPH IC50 of 25 µg/mL provides a baseline antioxidant readout that can be compared across the analog series .

Chromone-Based SIRT1 Modulator Tool Compound Validation

Given the established SIRT1 activation by the structurally cognate DCHC at 5–10 μM [1], CAS 137987-95-2 serves as a critical comparator for testing whether the ether oxygen insertion between the chromone core and the dichlorophenyl ring preserves, enhances, or abolishes SIRT1 modulatory activity. Users investigating mitochondrial biogenesis pathways should assay this compound in parallel with DCHC and 7-C (7-hydroxy-4H-chromen-4-one) using recombinant SIRT1 deacetylase assays and PGC-1α expression readouts in RPTC or relevant cell models. A finding that the ether-linked analog retains SIRT1 activation would expand the chemotype space for mitochondrial therapeutics.

Antimicrobial Screening in Gram-Positive Pathogen Panels

The 15 mm zone of inhibition against S. aureus [1] positions CAS 137987-95-2 as a candidate for expanded antimicrobial profiling, particularly against methicillin-resistant S. aureus (MRSA) and staphyloxanthin-producing strains where CrtN inhibition is a validated antivirulence strategy . Procurement for minimum inhibitory concentration (MIC) determination, time-kill kinetics, and CrtN enzyme inhibition assays (benchmarked against known CrtN inhibitors with IC50 values in the low nanomolar range) would clarify whether the moderate disc diffusion activity translates to potent, target-specific antibacterial action.

Synthetic Intermediate for 7-O-Derivatized Chromone Libraries

The free 7-hydroxyl group on CAS 137987-95-2 makes it a versatile synthetic intermediate for generating 7-O-alkylated, 7-O-acylated, or 7-O-glycosylated chromone libraries. The 7-acetoxy analog (3-(2,4-dichlorophenoxy)-4-oxo-4H-chromen-7-yl acetate) is already cataloged as a distinct compound [1]. Procurement of the parent 7-hydroxy compound enables in-house diversification at the 7-position while keeping the 3-(2,4-dichlorophenoxy) substituent constant, supporting medicinal chemistry campaigns that require systematic exploration of the 7-position's contribution to target binding, solubility, and metabolic stability.

Quote Request

Request a Quote for 4H-1-Benzopyran-4-one, 3-(2,4-dichlorophenoxy)-7-hydroxy-

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.